molecular formula C20H21N3O4 B4399479 1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4399479
M. Wt: 367.4 g/mol
InChI Key: HUBWWGYJLSCRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine, also known as ANPP, is a chemical compound that has gained significant attention in scientific research. ANPP is a precursor to fentanyl, a powerful synthetic opioid that is used for pain management and anesthesia. The synthesis method of ANPP is crucial in understanding its properties and applications in scientific research.

Mechanism of Action

1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine acts as a mu-opioid receptor agonist, which means that it binds to the mu-opioid receptor and activates it. This activation leads to the release of endorphins, which are natural painkillers produced by the body. This compound also affects other areas of the brain, leading to changes in mood, behavior, and perception.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent analgesic, with a potency similar to fentanyl. This compound also has sedative and anxiolytic effects, which makes it useful in anesthesia and sedation. This compound has been shown to have a lower respiratory depressant effect than fentanyl, which makes it a safer option for patients with respiratory issues.

Advantages and Limitations for Lab Experiments

1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective mu-opioid receptor agonist, which makes it useful in studying the mu-opioid receptor and its effects. This compound is also relatively easy to synthesize, which makes it accessible for researchers. One limitation is that this compound is a precursor to fentanyl, which is a controlled substance and requires strict regulations for handling and disposal.

Future Directions

There are several future directions for the use of 1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine in scientific research. One direction is the development of new analogs of fentanyl that have fewer side effects and are more potent. Another direction is the study of the mu-opioid receptor and its role in pain management and addiction. This compound can be used as a tool to study the mu-opioid receptor and develop new drugs that target it. Additionally, this compound can be used in the development of new drugs for other conditions, such as depression and anxiety.

Scientific Research Applications

1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been extensively used in scientific research due to its role as a precursor to fentanyl. Fentanyl is a potent opioid that is used for pain management and anesthesia. This compound is used in the synthesis of fentanyl and other analogs, which are used in medical settings. The use of this compound in scientific research has led to the development of new drugs that are more potent and have fewer side effects than traditional opioids.

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-14-27-19-5-3-4-16(15-19)20(24)22-12-10-21(11-13-22)17-6-8-18(9-7-17)23(25)26/h2-9,15H,1,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBWWGYJLSCRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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